rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans
Description
rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-amine dihydrochloride, trans is a racemic dihydrochloride salt of a substituted oxolane (tetrahydrofuran) derivative. The compound features a pyridin-3-yl moiety substituted at the 5-position with a 4-methoxyphenyl group, attached to a trans-configured oxolane ring. Key structural attributes include:
- Stereochemistry: Racemic mixture of (2R,3S) and (2S,3R) enantiomers.
- Salt form: Dihydrochloride enhances aqueous solubility.
The trans configuration ensures spatial alignment critical for binding interactions in pharmacological contexts.
Properties
Molecular Formula |
C16H20Cl2N2O2 |
|---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
(2S,3R)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C16H18N2O2.2ClH/c1-19-14-4-2-11(3-5-14)12-8-13(10-18-9-12)16-15(17)6-7-20-16;;/h2-5,8-10,15-16H,6-7,17H2,1H3;2*1H/t15-,16+;;/m1../s1 |
InChI Key |
HTMGOIJRQXEZMP-AFMFUHLNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=CN=C2)[C@H]3[C@@H](CCO3)N.Cl.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CN=C2)C3C(CCO3)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Starting Materials and Key Intermediates
- The core tetrahydrofuran-3-amine scaffold (3-aminotetrahydrofuran) is a critical intermediate. It is commercially available or can be synthesized via selective amination of tetrahydrofuran derivatives.
- The 5-(4-methoxyphenyl)pyridin-3-yl moiety is typically introduced via coupling reactions involving halogenated pyridine derivatives and arylboronic acids or via nucleophilic substitution on pyridine rings.
Typical Synthetic Routes
Nucleophilic Substitution and Amination
- A common approach involves reacting racemic tetrahydrofuran-3-amine with a suitably functionalized pyridine derivative bearing a leaving group (e.g., bromide or mesylate) at the 3-position.
- The reaction is usually conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere.
- Potassium carbonate or triethylamine serves as a base to scavenge the acid formed and promote nucleophilic substitution.
- Typical reaction conditions are temperatures between 20°C and 80°C, with reaction times ranging from 0.5 to 16 hours.
Amide Bond Formation Using Coupling Agents
- For more complex derivatives, amide coupling methods are employed.
- The amino group on the oxolane ring is coupled with carboxylic acid derivatives of the pyridine moiety using coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF.
- N-ethyl-N,N-diisopropylamine (DIPEA) is used as a base.
- Reactions are typically run at room temperature for 24 hours to ensure complete coupling.
- Purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield high-purity products.
Salt Formation
- The final compound is isolated as the dihydrochloride salt to enhance stability and solubility.
- This involves treatment of the free base with hydrochloric acid in an appropriate solvent such as ethanol or methanol.
- The salt is typically obtained as a crystalline solid after filtration and washing.
Representative Experimental Data
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | Tetrahydrofuran-3-amine + 2-bromoethyl carbamate, K2CO3, DMF, 50°C, 16 h | 65 | Intermediate carbamate formed with ~50% purity |
| Amination with benzoyl chloride | 3-aminotetrahydrofuran, Et3N, THF, 20°C, 0.5 h, N2 atmosphere | 87 | Clean conversion, purified by column chromatography |
| Amide coupling | Acid derivative + 3-aminotetrahydrofuran, HATU, DIPEA, DMF, 20°C, 24 h | 87 | Purified by preparative HPLC, white solid |
| Salt formation | Free base + HCl in ethanol, 20°C, 1 h | Quantitative | Crystalline dihydrochloride salt obtained |
Analytical Characterization
- The intermediates and final compounds are characterized by ^1H NMR, LC-MS, and HPLC to confirm structure, purity, and stereochemistry.
- Typical ^1H NMR signals correspond to aromatic protons of the methoxyphenyl-pyridine group and the oxolane ring protons.
- LC-MS confirms molecular ion peaks consistent with the expected molecular weights.
- Purity is routinely assessed to be above 95% by HPLC.
Research Discoveries and Optimization
- The use of potassium carbonate as a base in DMF facilitates nucleophilic substitution with good yields while minimizing side reactions.
- HATU-mediated amide coupling in DMF with DIPEA base is highly efficient for attaching complex pyridine derivatives to the oxolane amine.
- The dihydrochloride salt form enhances the compound's stability and facilitates handling for further biological evaluation.
- Reaction conditions such as temperature and time have been optimized to balance conversion efficiency and product purity.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Yield (%) | Purification Method | Key Observations |
|---|---|---|---|---|
| Nucleophilic substitution | Tetrahydrofuran-3-amine, potassium carbonate, DMF, 50–80°C, 6–16 h | 65–87 | Extraction, column chromatography | Moderate to high yield, scalable |
| Amide coupling | Acid derivative, HATU, DIPEA, DMF, rt, 24 h | ~87 | Preparative HPLC | High purity, suitable for complex molecules |
| Salt formation | HCl in ethanol or methanol, rt, 1 h | Quantitative | Filtration, washing | Stable crystalline dihydrochloride salt |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Electron-Donating vs. Electron-Withdrawing Groups :
- The target’s 4-methoxyphenyl group (electron-donating) may enhance solubility in polar solvents compared to Analog 1’s 5-bromo group (electron-withdrawing), which increases lipophilicity .
- Analog 3’s unsubstituted pyridine lacks electronic modulation, resulting in intermediate polarity .
Analog 2’s N-methyl group reduces hydrogen-bonding capacity, favoring membrane permeability but possibly reducing target affinity .
Salt Form and Solubility :
- All compounds are dihydrochloride salts, improving aqueous solubility for in vitro assays.
Implications for Pharmacological Activity
- Target Compound : The 4-methoxyphenyl group may engage in π-π stacking or hydrogen bonding with biological targets, enhancing selectivity. Its trans configuration optimizes spatial alignment for receptor binding.
- Analog 1 : Bromo’s steric bulk could hinder binding in tight enzymatic pockets but improve halogen bonding in hydrophobic environments .
- Analog 2 : N-methylation may reduce metabolic degradation but could diminish interactions with polar residues in active sites .
Biological Activity
The compound rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans, is a chiral oxolane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structure
The compound features a pyridine ring substituted with a methoxyphenyl group and an oxolane moiety. Its stereochemistry is defined by the (2R,3S) configuration, which may influence its biological interactions.
Molecular Formula
- Molecular Formula : CHClNO
- Molecular Weight : 305.22 g/mol
Physical Properties
- Appearance : White crystalline solid
- Solubility : Soluble in water and organic solvents
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride against various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against A2780 (ovarian cancer) and WM35 (melanoma) cell lines.
The compound appears to exert its antiproliferative effects through the induction of apoptosis and cell cycle arrest. Mechanistic studies suggest that it may inhibit key signaling pathways involved in cell survival and proliferation, including the MAPK/ERK pathway.
Enzyme Inhibition
Research has indicated that rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. This inhibition could potentially lead to reduced nucleotide synthesis in rapidly dividing cells.
Study 1: Anticancer Activity
In a study published in 2020, the compound was tested for its anticancer properties in vivo using xenograft models. The results showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent .
Study 2: Enzyme Targeting
A biochemical assay demonstrated that rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride effectively inhibited DHODH with an IC50 value of 12 µM. This finding highlights its potential role in therapeutic strategies targeting nucleotide metabolism .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-amine dihydrochloride, trans?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Cyclization : Formation of the oxolane ring via acid-catalyzed cyclization of a diol intermediate.
- Coupling Reactions : Suzuki-Miyaura cross-coupling to introduce the 4-methoxyphenyl-pyridinyl moiety .
- Salt Formation : Reaction with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability .
- Key parameters include temperature control (e.g., 60–80°C for coupling) and purification via recrystallization or chromatography .
Q. How can the stereochemistry of this compound be experimentally validated?
- Methodological Answer :
- Chiral HPLC : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and confirm the racemic mixture .
- X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal structures .
- NMR Spectroscopy : Compare coupling constants (e.g., ) to predicted values from computational models (e.g., DFT) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer :
- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with UV-Vis quantification .
- Stability Studies : Monitor degradation via LC-MS under varying temperatures (4°C, 25°C) and light exposure. The dihydrochloride salt form improves stability compared to freebase .
Advanced Research Questions
Q. How can researchers resolve the enantiomers of this racemic mixture and assess their biological activity differences?
- Methodological Answer :
- Enantioselective Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) to synthesize individual enantiomers .
- Biological Assays : Test separated enantiomers in receptor-binding assays (e.g., radioligand displacement) or enzymatic inhibition studies. For example, the (2R,3S) enantiomer may show higher affinity for serotonin receptors due to spatial complementarity .
- Pharmacokinetic Profiling : Compare metabolic stability in liver microsomes to identify enantiomer-specific clearance rates .
Q. What experimental strategies address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to identify non-specific interactions that may explain contradictory results .
- Structural-Activity Relationship (SAR) Analysis : Synthesize analogs to isolate the effects of specific functional groups (e.g., methoxy vs. ethoxy substitutions) .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., GPCRs or kinases). For example, the pyridinyl group may form π-π interactions with aromatic residues in active sites .
- QSAR Modeling : Train models on datasets of similar oxolane derivatives to predict logP, pKa, and IC50 values for new analogs .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for proposed derivatives to prioritize synthesis .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data regarding this compound’s antimicrobial activity?
- Methodological Answer :
- Strain-Specific Variability : Test activity against a standardized panel (e.g., ATCC strains) to control for genetic differences .
- Mechanistic Studies : Use transcriptomics to identify upregulated resistance genes (e.g., efflux pumps) in non-responsive strains .
- Check Salt Form Impact : Compare dihydrochloride vs. freebase forms, as salt formation can alter membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
